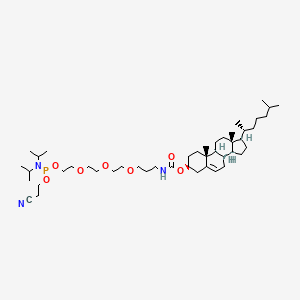

5'-Cholesteryl-TEG PhosphoraMidite

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82N3O7P/c1-34(2)13-10-14-37(7)41-17-18-42-40-16-15-38-33-39(19-21-45(38,8)43(40)20-22-46(41,42)9)56-44(50)48-24-12-25-51-27-28-52-29-30-53-31-32-55-57(54-26-11-23-47)49(35(3)4)36(5)6/h15,34-37,39-43H,10-14,16-22,24-33H2,1-9H3,(H,48,50)/t37-,39+,40+,41-,42+,43+,45+,46-,57?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYNNLTICMGJD-CYNTUAGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5'-Cholesteryl-TEG Phosphoramidite in Modern Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and therapeutic drug development, the efficient delivery of oligonucleotides to target cells remains a paramount challenge. Unmodified oligonucleotides, due to their hydrophilic nature, exhibit poor cellular uptake, limiting their therapeutic potential. 5'-Cholesteryl-TEG Phosphoramidite (B1245037) has emerged as a critical chemical tool to overcome this barrier. This phosphoramidite reagent is instrumental in the synthesis of cholesterol-conjugated oligonucleotides, a modification that significantly enhances their lipophilicity and, consequently, their ability to traverse cellular membranes.[1][2] This technical guide provides an in-depth exploration of the applications, mechanisms, and experimental considerations for using 5'-Cholesteryl-TEG Phosphoramidite in the synthesis of modified oligonucleotides for research and therapeutic applications.

Core Applications in Molecular Biology

The primary application of 5'-Cholesteryl-TEG Phosphoramidite is in the solid-phase synthesis of oligonucleotides, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and antagomirs, to attach a cholesterol moiety at the 5'-terminus.[3][4][5] This conjugation confers several advantageous properties:

-

Enhanced Cellular Uptake: The lipophilic cholesterol molecule facilitates interaction with the lipid bilayers of cell membranes, promoting cellular entry.[1][2] This allows for effective delivery of the oligonucleotide cargo into the cytoplasm where it can engage with its target.

-

Improved In Vivo Stability and Pharmacokinetics: Cholesterol conjugation increases the stability of oligonucleotides in biological fluids by reducing degradation by nucleases.[1] Furthermore, it helps the oligonucleotide escape renal clearance, prolonging its circulation time in the plasma.[3]

-

Targeted Delivery: Cholesterol-conjugated oligonucleotides are recognized by high- and low-density lipoproteins (HDL and LDL) in the bloodstream and are subsequently internalized by cells via cholesterol binding receptors.[3] This can lead to preferential uptake in tissues rich in lipoprotein receptors, such as the liver.[1]

-

Transfection Aid: The modification can serve as a transfection aid, reducing or eliminating the need for traditional transfection reagents in cell culture experiments.[2][3]

Mechanism of Action: Enhancing Oligonucleotide Delivery

The conjugation of cholesterol to an oligonucleotide via a triethylene glycol (TEG) spacer fundamentally alters its biophysical properties, enabling it to overcome the cellular delivery challenge. The TEG linker is crucial as it provides a flexible spacer between the hydrophobic cholesterol and the hydrophilic oligonucleotide, which aids in maintaining the solubility of the conjugate in aqueous environments.[3][6]

The proposed mechanism for enhanced cellular uptake involves the interaction of the cholesterol moiety with the cell membrane. This can occur through several pathways, including direct membrane fusion or receptor-mediated endocytosis facilitated by lipoprotein particles that bind to the cholesterol-tagged oligonucleotide. Once internalized, the oligonucleotide is released into the cytoplasm to exert its biological function, such as gene silencing in the case of siRNAs.

Experimental Protocols and Methodologies

The synthesis of 5'-cholesterol-conjugated oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.

General Protocol for Solid-Phase Synthesis of a 5'-Cholesteryl-TEG Modified Oligonucleotide:

-

Solid Support and Chain Assembly: The oligonucleotide sequence is assembled on a solid support (e.g., controlled pore glass - CPG) in the 3' to 5' direction using standard phosphoramidite chemistry cycles.

-

Coupling of 5'-Cholesteryl-TEG Phosphoramidite: In the final coupling step, 5'-Cholesteryl-TEG Phosphoramidite is introduced to the 5'-terminus of the resin-bound oligonucleotide. A standard coupling time of 3 minutes is typically sufficient.[7]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide). No special conditions are typically required for the deprotection of the cholesterol-modified oligonucleotide.[7]

-

Purification: Due to the hydrophobicity of the cholesterol modification, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purification.[1]

References

- 1. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]

- 2. idtdna.com [idtdna.com]

- 3. Cholesterol-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5'-Cholesteryl-TEG phosphoramidite | phosphoramidite | CAS 1325147-19-0 | Buy 5'-Cholesteryl-TEG phosphoramidite from Supplier InvivoChem [invivochem.com]

- 6. Cholesteryl-TEG CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to 5'-Cholesteryl-TEG Phosphoramidite: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-Cholesteryl-TEG Phosphoramidite (B1245037), a key reagent in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its synthesis, chemical properties, and the experimental protocols for its use and characterization, with a focus on providing actionable data and methodologies for professionals in the field of drug development and nucleic acid chemistry.

Introduction

5'-Cholesteryl-TEG Phosphoramidite is a specialized chemical building block used in solid-phase oligonucleotide synthesis. It covalently attaches a cholesterol moiety to the 5'-terminus of a DNA or RNA strand through a triethylene glycol (TEG) spacer. The incorporation of cholesterol, a lipophilic molecule, significantly enhances the therapeutic potential of oligonucleotides by improving their delivery into cells.[1][2] The TEG linker provides spatial separation between the bulky cholesterol group and the oligonucleotide, which can help to maintain the hybridization properties of the nucleic acid while also improving the solubility of the phosphoramidite reagent.[3] This modification has been instrumental in advancing the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics by facilitating their cellular uptake and increasing their stability in biological systems.[1]

Chemical Properties and Synthesis

Physicochemical Properties

5'-Cholesteryl-TEG Phosphoramidite is a viscous oil that is soluble in acetonitrile (B52724), a common solvent used in oligonucleotide synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₈₂N₃O₇P | [4] |

| Molecular Weight | 820.13 g/mol | [4] |

| Appearance | Colorless to light yellow oil | Commercial Supplier Data |

| Solubility | Acetonitrile, Dichloromethane, Tetrahydrofuran | [5] |

| Storage | -20°C under inert atmosphere | [4] |

Synthesis of 5'-Cholesteryl-TEG Phosphoramidite

Figure 1. Synthesis pathway for 5'-Cholesteryl-TEG Phosphoramidite.

Step 1: Synthesis of Cholesteryl-TEG-OH

The synthesis begins with the reaction of cholesterol with a protected and activated form of triethylene glycol, such as monotosylated-DMT-TEG. The hydroxyl group of cholesterol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace the tosyl group on the TEG linker. This Williamson ether synthesis forms the stable ether linkage between the cholesterol and the TEG spacer. The DMT (dimethoxytrityl) group protects the other end of the TEG linker during this step.

Step 2: Deprotection

The DMT protecting group is removed from the terminal hydroxyl of the TEG linker using a mild acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA), to yield Cholesteryl-TEG-OH.

Step 3: Phosphitylation

The final step is the phosphitylation of the free hydroxyl group of Cholesteryl-TEG-OH. This is achieved by reacting it with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety, which is reactive towards the 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase synthesis. The product, 5'-Cholesteryl-TEG Phosphoramidite, is then purified by silica (B1680970) gel chromatography.

Characterization Data

The successful synthesis of 5'-Cholesteryl-TEG Phosphoramidite is confirmed through various analytical techniques. The expected data, based on the analysis of the similar cholesteryl-HEG phosphoramidite, are summarized below.[6]

| Analytical Technique | Expected Observations |

| ³¹P NMR | A characteristic signal in the range of 147-150 ppm, indicative of the phosphoramidite group. |

| ¹H NMR | Complex spectrum with characteristic signals for the cholesterol backbone, the ethylene (B1197577) glycol protons of the TEG linker, the cyanoethyl group, and the diisopropylamino groups. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product (m/z ~820.13). |

Applications in Oligonucleotide Synthesis

5'-Cholesteryl-TEG Phosphoramidite is utilized as the final building block in a standard solid-phase oligonucleotide synthesis cycle to introduce the cholesterol modification at the 5'-terminus.

Figure 2. Workflow for the synthesis of a 5'-cholesterol modified oligonucleotide.

The coupling efficiency of phosphoramidites is a critical factor in achieving high yields of the full-length oligonucleotide. While specific data for 5'-Cholesteryl-TEG Phosphoramidite is not widely published, coupling efficiencies for standard phosphoramidites are typically very high, often exceeding 99%.[8][9]

| Parameter | Typical Value | Reference |

| Coupling Efficiency | >99% | [8][9] |

| Coupling Time | 3-15 minutes | [5] |

Impact on Oligonucleotide Properties

The conjugation of cholesterol to an oligonucleotide imparts several beneficial properties that are crucial for therapeutic applications.

Enhanced Cellular Uptake

The primary reason for cholesterol modification is to facilitate the transport of the highly polar oligonucleotide across the lipophilic cell membrane. Cholesterol-modified oligonucleotides have been shown to have significantly enhanced cellular uptake compared to their unmodified counterparts.[2]

| Oligonucleotide | Cellular Uptake (Relative to Unmodified) | Cell Type | Reference |

| Cholesterol-conjugated siRNA | ~2-fold increase | Murine ICAM-1 | [10] |

| Cholesterol-conjugated siRNA | 100% transfection at 1 µM | HEK293 | [11] |

This enhanced uptake is believed to occur through interactions with lipoprotein particles in the bloodstream, which are then taken up by cells via receptor-mediated endocytosis.[10]

Figure 3. Mechanism of enhanced cellular delivery of cholesterol-modified oligonucleotides.

Increased Nuclease Resistance and Plasma Half-Life

Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells. The addition of a cholesterol moiety can sterically hinder the approach of these enzymes, thereby increasing the stability of the oligonucleotide. This increased stability, coupled with its association with lipoproteins, leads to a significantly longer plasma half-life.

| Oligonucleotide | Plasma Half-Life | Reference |

| Unmodified Oligonucleotide | < 1 minute | [12] |

| Cholesterol-modified Oligonucleotide | 9-11 minutes | [12] |

Experimental Protocols

Protocol for the Synthesis of 5'-Cholesteryl-TEG Phosphoramidite

This protocol is adapted from the synthesis of 5'-Cholesteryl-HEG Phosphoramidite and should be performed by chemists experienced in anhydrous synthesis techniques.[6]

Materials:

-

Cholesterol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Mono-tosylated-mono-DMT-triethylene glycol

-

Trifluoroacetic acid (TFA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile

-

Silica gel for column chromatography

-

Ethyl acetate (B1210297), Hexanes, Triethylamine (for chromatography)

Procedure:

-

Synthesis of DMT-TEG-Cholesterol:

-

Dissolve cholesterol in anhydrous THF.

-

Carefully add NaH to the solution at 0°C and stir for 30 minutes.

-

Add a solution of mono-tosylated-mono-DMT-triethylene glycol in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

-

Detritylation:

-

Dissolve the purified DMT-TEG-Cholesterol in DCM.

-

Add a solution of 3% TFA or DCA in DCM and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting Cholesteryl-TEG-OH is often used in the next step without further purification.

-

-

Phosphitylation:

-

Dissolve Cholesteryl-TEG-OH in anhydrous acetonitrile under an argon atmosphere.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 5'-Cholesteryl-TEG Phosphoramidite, by silica gel chromatography using a gradient of hexanes and ethyl acetate containing a small amount of triethylamine.

-

Protocol for Solid-Phase Synthesis of a 5'-Cholesterol Modified Oligonucleotide

This protocol outlines the final coupling step to introduce the cholesterol modification.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support with the desired oligonucleotide sequence synthesized up to the final base.

-

5'-Cholesteryl-TEG Phosphoramidite solution in anhydrous acetonitrile.

-

Standard oligonucleotide synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution).

-

Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for cleavage and deprotection.

Procedure:

-

Perform the final detritylation of the oligonucleotide on the solid support according to the synthesizer's standard protocol.

-

Deliver the 5'-Cholesteryl-TEG Phosphoramidite solution and activator (e.g., 5-(ethylthio)-1H-tetrazole) to the synthesis column and allow to react for the recommended coupling time (typically 3-15 minutes).

-

Proceed with the standard capping and oxidation steps.

-

Cleave the oligonucleotide from the solid support and remove the base-protecting groups by incubating with ammonium hydroxide or AMA at elevated temperature.

-

Purify the crude cholesterol-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for RP-HPLC Purification of Cholesterol-Modified Oligonucleotides

The high hydrophobicity of the cholesterol moiety makes RP-HPLC the preferred method for purification.[1]

Materials:

-

HPLC system with a UV detector.

-

Reverse-phase C8 or C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Crude, deprotected cholesterol-modified oligonucleotide.

Procedure:

-

Dissolve the crude oligonucleotide in Mobile Phase A.

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.[13] The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.

-

Monitor the elution at 260 nm. The cholesterol-modified oligonucleotide will have a significantly longer retention time than unmodified failure sequences.

-

Collect the peak corresponding to the full-length, cholesterol-modified product.

-

Lyophilize the collected fraction to remove the volatile mobile phase.

Protocol for Nuclease Stability Assay

This assay compares the degradation of a cholesterol-modified oligonucleotide to an unmodified control in the presence of serum.[14]

Materials:

-

Cholesterol-modified oligonucleotide and an unmodified control of the same sequence.

-

Fetal bovine serum (FBS) or human serum.

-

Phosphate-buffered saline (PBS).

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

-

Gel loading buffer containing a denaturant (e.g., formamide).

-

Staining agent for nucleic acids (e.g., SYBR Gold).

Procedure:

-

Incubate a known amount of the cholesterol-modified oligonucleotide and the unmodified control in a solution of 50-90% serum in PBS at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the nuclease activity by adding an equal volume of denaturing gel loading buffer and freezing at -20°C.

-

Analyze the samples by denaturing PAGE.

-

Stain the gel to visualize the oligonucleotide bands.

-

Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Conclusion

5'-Cholesteryl-TEG Phosphoramidite is a vital tool for the development of oligonucleotide-based therapeutics. Its ability to enhance cellular uptake and improve the stability of oligonucleotides has been a significant factor in the progress of this class of drugs. This guide has provided a detailed overview of its synthesis, chemical properties, and the experimental methodologies required for its successful application and evaluation. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working to advance the field of nucleic acid therapeutics.

References

- 1. Cholesterol-Containing Nuclease-Resistant siRNA Accumulates in Tumors in a Carrier-free Mode and Silences MDR1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomers.net | Lipophilic modifications - biomers.net Oligonucleotides [biomers.net]

- 3. Cholesteryl-TEG Phosphoramidite | 873435-29-1 | YJB43529 [biosynth.com]

- 4. mz-at.de [mz-at.de]

- 5. glenresearch.com [glenresearch.com]

- 6. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a cholesteryl-HEG phosphoramidite derivative and its application to lipid-conjugates of the anti-HIV 5'TGGGAG³' Hotoda's sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrier-free cellular uptake and the gene-silencing activity of the lipophilic siRNAs is strongly affected by the length of the linker between siRNA and lipophilic group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of antisense oligonucleotides with lipoproteins prolongs the plasma half-life and modifies the tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for cholesterol-modified oligonucleotides.

An In-depth Technical Guide to the Mechanism of Action of Cholesterol-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a powerful modality for targeting disease-associated genes with high specificity. These synthetic strands of nucleic acids can modulate gene expression by binding to target RNA molecules, leading to their degradation or steric blockage of translation. Despite their potential, the clinical translation of oligonucleotides has been hampered by significant hurdles, primarily related to their poor cellular permeability and rapid clearance from the body. Unmodified oligonucleotides are hydrophilic and polyanionic, preventing them from efficiently crossing hydrophobic cell membranes.

To overcome these challenges, various chemical modification strategies have been developed. Among the most successful is the covalent conjugation of a cholesterol moiety to the oligonucleotide. This modification enhances the lipophilicity of the molecule, improving its pharmacokinetic and pharmacodynamic properties. Cholesterol conjugation facilitates targeted delivery, primarily to the liver, by hijacking endogenous lipoprotein transport pathways. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of cholesterol-modified oligonucleotides.

Synthesis and Structure of Cholesterol-Oligonucleotide Conjugates

The synthesis of cholesterol-modified oligonucleotides is typically achieved during standard solid-phase oligonucleotide synthesis. The cholesterol moiety can be attached to the 3'- or 5'-terminus of the oligonucleotide, or even internally, via a variety of chemical linkers.

Key Structural Components:

-

Oligonucleotide: The core therapeutic agent, often with chemical modifications to the backbone (e.g., phosphorothioate (B77711) linkages) or sugar (e.g., 2'-O-Methoxyethyl) to increase nuclease resistance and binding affinity.

-

Cholesterol: A lipophilic molecule that acts as a targeting ligand, facilitating interaction with lipoproteins and cell membranes.

-

Linker: A chemical bridge connecting the cholesterol to the oligonucleotide. The choice of linker is critical as it can influence the conjugate's solubility, stability, and biological activity. Common linkers include triethylene glycol (TEG), propyl disulfide, and hexamethylene succinimide. Cleavable linkers, such as those containing a phosphodiester bond, have been shown to release the free ASO inside the cell, potentially increasing in vivo potency by 3- to 5-fold.

The conjugation process involves using a cholesterol-linked solid support for 3'-modification or a cholesterol-containing phosphoramidite (B1245037) for 5'-modification during automated synthesis.

Mechanism of Action

The journey of a cholesterol-modified oligonucleotide from systemic administration to target engagement involves several key steps: binding to lipoprotein particles, receptor-mediated cellular uptake, intracellular trafficking, and finally, escape from the endosomal pathway to reach its target RNA.

Systemic Transport and Liver Targeting

Following intravenous or subcutaneous injection, unconjugated oligonucleotides are rapidly cleared by the kidneys. Cholesterol conjugation dramatically alters this biodistribution. The hydrophobic cholesterol moiety promotes binding to circulating lipoprotein particles, primarily low-density lipoproteins (LDL) and high-density lipoproteins (HDL). This association serves two main purposes:

-

Evading Renal Clearance: The resulting lipoprotein-oligonucleotide complex is too large for renal filtration, significantly extending its circulation half-life.

-

Liver Targeting: The liver expresses a high density of lipoprotein receptors, such as the LDL receptor (LDLR) and scavenger receptor class B type 1 (SR-BI), to maintain cholesterol homeostasis. These receptors recognize and bind the lipoprotein particles carrying the conjugated oligonucleotide, mediating its efficient uptake into hepatocytes. This makes cholesterol conjugation an effective strategy for targeting liver-related disorders.

Cellular Uptake via Receptor-Mediated Endocytosis

Once the lipoprotein-oligonucleotide complex reaches the liver sinusoids, it binds to its cognate receptors on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis, a highly efficient process for internalizing macromolecules. The cell membrane invaginates to form a clathrin-coated pit, which then pinches off to become an intracellular vesicle containing the receptor-ligand complex. This process ensures the selective and rapid uptake of the cholesterol-modified oligonucleotide into the target cell, a significant improvement over the inefficient fluid-phase endocytosis (gymnosis) observed with unconjugated oligonucleotides.

Intracellular Trafficking and Endosomal Escape

Following internalization, the vesicle sheds its clathrin coat and matures into an early endosome. The internal environment of the endosome becomes progressively more acidic as it transitions from an early to a late endosome. This acidification can facilitate the dissociation of the lipoprotein from its receptor, with the receptor often recycling back to the cell surface.

The oligonucleotide conjugate is now sequestered within the endo-lysosomal pathway. This represents the most significant barrier to efficacy, a phenomenon known as "endosomal entrapment." The vast majority (>98%) of internalized oligonucleotides fail to escape this pathway and are ultimately trafficked to the lysosome for enzymatic degradation.

A very small fraction, estimated to be less than 2%, must escape from the endosome into the cytoplasm to engage its target mRNA. The precise mechanism of escape is not fully elucidated but is thought to involve transient destabilization of the endosomal membrane. It is hypothesized that the lipidic nature of the cholesterol conjugate facilitates interactions with the endosomal membrane, increasing the probability of this rare escape event. This escape from the late endosome is the rate-limiting step for the biological activity of the oligonucleotide.

Quantitative Data Summary

The conjugation of cholesterol to oligonucleotides leads to quantifiable improvements in their pharmacokinetic properties and biological activity. The following tables summarize representative data from various preclinical studies.

Table 1: Pharmacokinetic and Biodistribution Parameters

| Parameter | Unconjugated ASO | Cholesterol-ASO | Fold Change | Reference |

|---|---|---|---|---|

| Plasma Half-life (t½) | Minutes | 8-14 hours | Significant Increase | |

| Liver Accumulation | ~12% of dose | ~80% of dose | ~6.7x | [N/A] |

| Kidney Accumulation | High | Low | Significant Decrease | [N/A] |

Table 2: In Vivo Gene Silencing Efficacy

| Target Gene | Animal Model | Dose | Route | % mRNA Reduction (Liver) | Reference |

|---|---|---|---|---|---|

| PCSK9 | Mouse | 2 µmol/kg | IV | ~50% | [N/A] |

| ApoB | Mouse | 0.5 mg/kg | IV | ~85% | [N/A] |

| ICAM-1 | Mouse | N/A | N/A | 2-fold uptake increase |

| MALAT-1 | Rodent | 3-20 mg/kg | IV | 5-fold potency enhancement in muscle | [N/A] |

Note: Direct comparison between studies can be challenging due to variations in oligonucleotide chemistry, linker strategy, animal models, and analytical methods.

Key Experimental Protocols

Evaluating the efficacy and mechanism of cholesterol-modified oligonucleotides requires a suite of specialized experimental techniques.

Protocol 1: Synthesis of 3'-Cholesterol Modified Oligonucleotide

This protocol provides a general workflow for solid-phase synthesis.

-

Support Preparation: Start with a cholesterol-derivatized controlled pore glass (CPG) solid support in a synthesis column.

-

DMT Deprotection: Remove the dimethoxytrityl (DMT) protecting group from the cholesterol linker using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: Add the first phosphoramidite monomer (e.g., A, C, G, or T) along with an activator (e.g., ethylthiotetrazole) to the column to couple it to the support.

-

Capping: Acetylate any unreacted hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of failure sequences.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used) using an iodine solution.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove all remaining protecting groups using concentrated ammonium (B1175870) hydroxide (B78521) and/or methylamine (B109427) at an elevated temperature.

-

Purification: Purify the full-length cholesterol-oligonucleotide conjugate from failure sequences using high-performance liquid chromatography (HPLC), typically reverse-phase due to the hydrophobicity of the cholesterol.

-

Desalting and Quantification: Desalt the purified product and quantify using UV spectrophotometry at 260 nm. Confirm mass using mass spectrometry.

Protocol 2: In Vivo Efficacy and Biodistribution Study in Mice

This protocol outlines a typical study to assess the biological activity and tissue distribution of a cholesterol-ASO.

-

Animal Acclimation: Acclimate male C57BL/6 mice (6-8 weeks old) for at least one week prior to the study.

-

ASO Formulation: Dissolve the cholesterol-ASO and a control ASO in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

-

Administration: Administer the ASO solution to mice via intravenous (tail vein) or subcutaneous injection at a specified dose (e.g., 10 mg/kg). Include a vehicle control group (PBS only).

-

Tissue Harvest: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice according to approved animal welfare protocols. Perfuse the circulatory system with PBS to remove blood from the organs.

-

Sample Collection: Harvest tissues of interest (liver, kidney, spleen, heart, muscle, etc.), weigh them, and either snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.

-

Oligonucleotide Quantification (Biodistribution):

-

Homogenize a portion of the thawed tissue.

-

Extract the oligonucleotide from the homogenate.

-

Quantify the ASO concentration using a validated method such as hybridization-based ELISA, quantitative PCR (qPCR), or LC-MS/MS.

-

-

Target mRNA Quantification (Efficacy):

-

Homogenize a separate portion of the tissue.

-

Extract total RNA using a commercial kit (e.g., TRIzol).

-

Perform reverse transcription to generate cDNA.

-

Quantify the target mRNA and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR).

-

Calculate the relative reduction in target mRNA compared to the PBS-treated control group.

-

Protocol 3: Assessing Cellular Uptake by Confocal Microscopy

This protocol uses a fluorescently labeled oligonucleotide to visualize its internalization into cultured cells.

-

Cell Culture: Plate cells (e.g., human hepatoma HepG2) onto glass-bottom dishes suitable for microscopy and grow to 70-80% confluency.

-

Oligonucleotide Labeling: Use an oligonucleotide that has been synthesized with a fluorescent label (e.g., Cy3 or Alexa Fluor 555) in addition to the cholesterol modification.

-

Treatment: Treat the cells with the fluorescent cholesterol-oligonucleotide at a specified concentration (e.g., 100 nM) in serum-free or complete medium for a desired time period (e.g., 4 hours).

-

Washing: Gently wash the cells three times with PBS to remove any unbound oligonucleotide from the medium.

-

Staining (Optional): To visualize specific cellular compartments, incubate the cells with markers such as Hoechst 33342 (nuclei), LysoTracker Green (lysosomes), or CellMask Deep Red (plasma membrane) according to the manufacturer's instructions.

-

Fixation (Optional): For endpoint analysis, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For live-cell imaging, skip this step.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for each fluorophore. Collect Z-stacks to analyze the three-dimensional distribution of the oligonucleotide within the cells.

-

Analysis: Analyze the images to determine the localization of the fluorescent oligonucleotide signal. Co-localization analysis with organelle markers can confirm its presence in endosomes, lysosomes, the cytoplasm, or the nucleus.

Conclusion and Future Outlook

Cholesterol conjugation is a clinically validated and highly effective strategy for improving the therapeutic profile of oligonucleotides, particularly for liver-targeted applications. By hijacking the natural lipoprotein transport system, these conjugates achieve enhanced metabolic stability, prolonged circulation, and efficient, receptor-mediated uptake into hepatocytes. While endosomal escape remains the primary bottleneck for efficacy, the enhanced membrane interactions afforded by the lipid moiety appear to facilitate this critical step.

Future research is focused on several key areas:

-

Optimizing Linker Chemistry: Developing novel linkers that are stable in circulation but are efficiently cleaved within the cell to release the active oligonucleotide.

-

Expanding Tissue Targeting: Exploring modifications to the cholesterol structure or combining it with other ligands to target tissues beyond the liver.

-

Enhancing Endosomal Escape: Designing conjugates with components that actively promote endosomal membrane disruption in response to the acidic environment of the late endosome.

As our understanding of the intricate cellular trafficking pathways deepens, so too will our ability to rationally design the next generation of oligonucleotide conjugates with superior potency and safety profiles, expanding their therapeutic reach to a wider range of diseases.

The Impact of Lipophilicity on Cholesterol-Tagged Nucleic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of cholesterol to therapeutic nucleic acids, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is a cornerstone strategy for enhancing their delivery and pharmacokinetic profiles. By covalently attaching the lipophilic cholesterol moiety, the overall hydrophobicity of the highly polar nucleic acid is dramatically increased. This guide provides an in-depth examination of the lipophilicity of these conjugates, detailing their cellular uptake mechanisms, biodistribution, and the experimental protocols used for their characterization.

Physicochemical Impact of Cholesterol Conjugation

Unmodified oligonucleotides are hydrophilic due to their charged phosphate (B84403) backbone, which restricts their ability to cross hydrophobic cell membranes and leads to rapid renal clearance.[1] Attaching a cholesterol group renders the entire molecule more lipophilic, or amphiphilic, significantly altering its interaction with biological systems.[2] This increased lipophilicity is a key determinant of the conjugate's pharmacokinetic and pharmacodynamic properties.

Defining Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed by the partition coefficient (P) or distribution coefficient (D), typically in their logarithmic forms, LogP and LogD.

-

LogP is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible solvents, usually octanol (B41247) and water. It is a pH-independent measure.

-

LogD is the concentration ratio of all species of a compound (neutral and ionized) at a specific pH. For ionizable molecules like nucleic acids, LogD is the more physiologically relevant descriptor.

Quantitative Effects on Pharmacokinetics and Protein Binding

The increased lipophilicity imparted by cholesterol directly enhances plasma protein binding and prolongs circulation half-life. Godinho et al. characterized the pharmacokinetic profile of a 3'-cholesterol conjugated oligonucleotide, demonstrating a rapid initial distribution phase followed by a slow elimination phase.[3]

Table 1: Pharmacokinetic Parameters of a 3'-Cholesterol Conjugated Oligonucleotide (IV Administration) [3]

| Parameter | Value | Description |

| Distribution Half-Life (t½ α) | 18–33 min | Rapid initial phase of distribution from blood into tissues. |

| Elimination Half-Life (t½ β) | 8–14 h | Slow terminal phase representing elimination from the body. |

Furthermore, the nature of the lipophilic conjugate affects binding affinity to plasma proteins like Human Serum Albumin (HSA), which acts as a carrier and influences biodistribution.

Table 2: Effect of Lipophilic Conjugate on Human Serum Albumin (HSA) Binding Affinity [4]

| Lipophilic Moiety | Dissociation Constant (Kd) | Implication |

| α-Tocopherol | 24 nM | Highest affinity, suggesting strong binding to HSA. |

| Palmitic Acid | 218 nM | Intermediate affinity. |

| Cholesterol | 227 nM | Lower affinity compared to α-tocopherol, but still significant. |

Cellular Uptake and Biodistribution

Cholesterol conjugation facilitates cellular uptake through two primary mechanisms, fundamentally bypassing the challenge of transporting a large, anionic molecule across the lipid bilayer.[5]

-

Lipoprotein-Mediated Pathway (In Vivo): In the bloodstream, the cholesterol conjugate binds to circulating lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[1][2] These complexes are then recognized and internalized by cells expressing lipoprotein receptors (e.g., the LDL receptor), a process particularly active in hepatocytes.[5]

-

Direct Membrane Intercalation (In Vitro): The cholesterol moiety can directly insert into the plasma membrane, promoting cellular internalization through endocytic pathways.[5]

This enhanced uptake mechanism, combined with reduced renal clearance, leads to broad distribution in vivo, with significant accumulation in the liver, as well as adrenal glands, ovaries, and kidneys.[4]

Caption: Cellular uptake pathways for cholesterol-conjugated nucleic acids.

Mechanisms of Action Post-Uptake

Once released into the cytoplasm, the nucleic acid component exerts its therapeutic effect through established pathways.

-

Antisense Oligonucleotides (ASOs): Typically single-stranded DNA or modified RNA, ASOs enter the nucleus and bind to a target pre-mRNA sequence. This DNA-RNA hybrid is recognized by the enzyme RNase H, which cleaves the mRNA, preventing its translation into a protein.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 4. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5'-Cholesterol Modification of Oligonucleotides: A Technical Guide to Enhancing Therapeutic Delivery

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of oligonucleotides is a cornerstone of modern therapeutic development, aiming to overcome the inherent challenges of cellular delivery and stability. Among these modifications, the conjugation of cholesterol to the 5'-terminus of an oligonucleotide has emerged as a powerful strategy to enhance its drug-like properties. This in-depth technical guide explores the key features, advantages, and underlying mechanisms of 5'-cholesterol modification, providing researchers with the essential knowledge to leverage this approach in their work.

Core Features and Advantages

5'-cholesterol modification imparts a range of beneficial properties to oligonucleotides, primarily by increasing their lipophilicity. This fundamental change in physicochemical characteristics leads to significant improvements in cellular uptake, tissue distribution, and stability.

A primary advantage of cholesterol conjugation is the significant enhancement of cellular uptake . By mimicking the behavior of endogenous lipoproteins, cholesterol-modified oligonucleotides can hijack natural cellular transport mechanisms.[1][2] These conjugates associate with high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles in the bloodstream.[1][3] This association facilitates their recognition and internalization by cells expressing corresponding receptors, such as the LDL receptor (LDLR) and the scavenger receptor class B type I (SR-BI).[3][4][5] This receptor-mediated endocytosis pathway is significantly more efficient than the uptake of unmodified, hydrophilic oligonucleotides.[6][7]

Furthermore, this modification leads to enhanced stability in biological fluids. The association with bulky lipoprotein particles sterically hinders the access of nucleases to the oligonucleotide backbone, thereby protecting it from degradation and prolonging its circulation half-life.[8] This increased stability ensures that a greater proportion of the administered dose reaches its target tissue intact.

The increased lipophilicity also favorably alters the pharmacokinetic profile of the oligonucleotide.[9] Unmodified oligonucleotides are rapidly cleared from circulation through renal filtration. However, the binding of cholesterol-conjugated oligonucleotides to large plasma proteins and lipoproteins prevents this rapid clearance, leading to a longer plasma half-life and increased systemic exposure.[1][9]

Quantitative Impact of 5'-Cholesterol Modification

The following tables summarize the quantitative improvements observed with 5'-cholesterol modification across various parameters.

| Parameter | Modification | Fold Increase vs. Unmodified | Cell Line(s) | Reference(s) |

| Cellular Uptake | 5'-Cholesterol | 4-5 | KB-8-5 | [7] |

| 5'-Cholesterol with PS-modified overhang | >10 | Liver hepatocytes | [1] | |

| Relative Potency | 5'-Cholesterol | 8 | Murine spleen cells | [6] |

Table 1: Enhancement of Cellular Uptake and Potency. This table highlights the significant increase in cellular internalization and biological activity of oligonucleotides following 5'-cholesterol conjugation. The inclusion of additional modifications, such as a phosphorothioate (B77711) (PS) backbone, can further potentiate this effect.

| Pharmacokinetic Parameter | Unmodified ASO | Cholesterol-conjugated HDO (Chol-HDO) |

| Plasma Retention | Rapid disappearance | Prolonged retention |

| Brain Tissue Amount | Low | Highest among tested constructs |

| Plasma Protein Binding | Lower | Much higher (notably to HDL and LDL) |

Table 2: Pharmacokinetic Profile of a Cholesterol-Conjugated Heteroduplex Oligonucleotide (Chol-HDO) compared to an Unmodified Antisense Oligonucleotide (ASO). This data, adapted from a study on heteroduplex oligonucleotides, illustrates the profound impact of cholesterol conjugation on the in vivo behavior of oligonucleotides, leading to extended circulation and enhanced tissue delivery, including to the brain.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 5'-cholesterol modified oligonucleotides.

Synthesis of 5'-Cholesterol Modified Oligonucleotides

The synthesis of 5'-cholesterol modified oligonucleotides is typically achieved using automated solid-phase phosphoramidite (B1245037) chemistry. A key reagent in this process is a cholesterol phosphoramidite, often with a triethylene glycol (TEG) spacer (5'-Cholesteryl-TEG phosphoramidite) to improve solubility and reduce steric hindrance.[10][11]

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U) and ancillary reagents (activator, capping reagents, oxidizing agent)

-

5'-Cholesteryl-TEG phosphoramidite

-

Cleavage and deprotection solutions (e.g., concentrated ammonium (B1175870) hydroxide)

-

Purification system (e.g., HPLC)

Protocol:

-

Solid Support Preparation: The synthesis begins with a CPG solid support pre-loaded with the 3'-terminal nucleoside of the desired oligonucleotide sequence.[12]

-

Synthesis Cycle (Chain Elongation): The oligonucleotide is synthesized in the 3' to 5' direction through a series of automated cycles. Each cycle consists of four main steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside with an acid (e.g., trichloroacetic acid).[13][14]

-

Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst (e.g., tetrazole), to the free 5'-hydroxyl group.[12][14]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[13][14]

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).[12][14]

-

-

5'-Cholesterol Conjugation: In the final coupling cycle, the 5'-Cholesteryl-TEG phosphoramidite is added instead of a standard nucleoside phosphoramidite. The synthesizer's protocol is adjusted for a longer coupling time to ensure efficient reaction with the bulky cholesterol moiety.[15]

-

Cleavage and Deprotection: After the final cycle, the solid support is treated with a cleavage reagent (e.g., concentrated ammonium hydroxide) to release the oligonucleotide from the support and remove protecting groups from the nucleobases and phosphate backbone.[12][15]

-

Purification: The crude cholesterol-modified oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), which effectively separates the hydrophobic product from unmodified failure sequences.[15]

-

Analysis: The purity and identity of the final product are confirmed by methods such as mass spectrometry and analytical HPLC.

Serum Stability Assay

This assay evaluates the resistance of oligonucleotides to nuclease degradation in a biologically relevant medium.

Materials:

-

Cholesterol-modified and unmodified control oligonucleotides

-

Fetal bovine serum (FBS) or human serum

-

Nuclease-free water and buffers (e.g., PBS)

-

Incubator at 37°C

-

Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)

-

Gel loading dye

-

Staining agent (e.g., SYBR Gold) or fluorescence imager if oligonucleotides are labeled

Protocol:

-

Oligonucleotide Preparation: Prepare stock solutions of the test and control oligonucleotides in nuclease-free water to a known concentration (e.g., 20 µM).

-

Assay Setup: In separate microcentrifuge tubes, mix a defined amount of each oligonucleotide (e.g., 50 pmol) with serum (e.g., 50% FBS in PBS) to a final volume of 20 µL. Prepare a set of tubes for each time point.[1]

-

Incubation: Incubate the tubes at 37°C. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point serves as the undegraded control.

-

Reaction Quenching: At each time point, stop the degradation reaction by adding an equal volume of a denaturing gel loading dye and placing the sample on ice or freezing at -20°C.[1]

-

Gel Electrophoresis: Load the samples onto a high-resolution polyacrylamide gel (e.g., 15-20% TBE-Urea gel).

-

Visualization and Analysis: After electrophoresis, stain the gel with a suitable nucleic acid stain and visualize the bands under a gel documentation system. The intensity of the full-length oligonucleotide band at each time point is quantified relative to the 0-hour time point to determine the rate of degradation.

Cellular Uptake Assay using Fluorescence Microscopy

This method allows for the visualization and semi-quantitative analysis of oligonucleotide internalization into cells.

Materials:

-

Fluorescently labeled (e.g., with FITC or a Cy dye) cholesterol-modified and unmodified oligonucleotides

-

Cell line of interest (e.g., HeLa or a relevant disease model)

-

Cell culture medium and supplements

-

Confocal microscope

-

Glass-bottom dishes or chamber slides

-

Nuclear stain (e.g., DAPI)

-

PBS

Protocol:

-

Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Oligonucleotide Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled oligonucleotides at a final concentration of 1-5 µM.[3][7] Include an untreated control.

-

Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.

-

Washing: After incubation, gently wash the cells three times with PBS to remove any oligonucleotides that are not cell-associated.

-

Staining and Fixation (Optional): If desired, fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.

-

Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the specific fluorophore and DAPI.

-

Analysis: Analyze the images to assess the subcellular localization of the fluorescent signal. The intensity of the intracellular fluorescence can be quantified using image analysis software to compare the uptake efficiency between the modified and unmodified oligonucleotides.[16]

Mechanism of Action: A Signaling Pathway Perspective

The enhanced cellular uptake of 5'-cholesterol modified oligonucleotides is a multi-step process involving interaction with plasma components, receptor binding, endocytosis, and endosomal escape.

As depicted in the diagram, the journey begins in the bloodstream where the cholesterol moiety facilitates the association of the oligonucleotide with circulating HDL and LDL particles.[1][3] This complex then serves as a ligand for the SR-BI and LDL receptors, which are highly expressed on the surface of various cell types, particularly hepatocytes.[4][5]

Binding of the lipoprotein-oligonucleotide complex to its receptor triggers clathrin-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle, engulfing the complex.[4][17] This vesicle, now an early endosome, traffics into the cell and matures into a late endosome, a more acidic compartment.[18][19]

The most critical and least efficient step in this process is endosomal escape .[8][18] For the oligonucleotide to exert its therapeutic effect in the cytoplasm or nucleus, it must escape from the endosome before it fuses with a lysosome, where it would be degraded. The exact mechanism of escape for cholesterol-conjugated oligonucleotides is still under investigation, but it is thought that the hydrophobic cholesterol tail can interact with and destabilize the endosomal membrane, creating transient pores that allow the oligonucleotide to be released into the cytosol.[8][20]

Conclusion

The 5'-cholesterol modification represents a clinically validated and highly effective strategy for improving the therapeutic potential of oligonucleotides. By hijacking endogenous lipid transport pathways, this modification significantly enhances cellular uptake, improves metabolic stability, and prolongs systemic circulation. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers to design, synthesize, and evaluate novel cholesterol-conjugated oligonucleotide therapies with superior efficacy and pharmacokinetic properties. As our understanding of the intricate cellular trafficking pathways continues to evolve, so too will the opportunities to further refine and optimize this powerful delivery technology.

References

- 1. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Modification of antisense phosphodiester oligodeoxynucleotides by a 5' cholesteryl moiety increases cellular association and improves efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrier-free cellular uptake and the gene-silencing activity of the lipophilic siRNAs is strongly affected by the length of the linker between siRNA and lipophilic group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scavenger Receptor class B type I (SR-BI): a versatile receptor with multiple functions and actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. atdbio.com [atdbio.com]

- 14. data.biotage.co.jp [data.biotage.co.jp]

- 15. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Receptor-mediated endocytosis: insights from the lipoprotein receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 5'-Cholesteryl-TEG Phosphoramidite: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 5'-Cholesteryl-TEG Phosphoramidite (B1245037), a critical reagent in the synthesis of modified oligonucleotides for therapeutic and research applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines quantitative solubility data, detailed experimental protocols for its dissolution, and visual workflows to ensure its effective use in the laboratory.

The conjugation of cholesterol to oligonucleotides is a widely adopted strategy to enhance their cellular uptake and in vivo delivery. The 5'-Cholesteryl-TEG Phosphoramidite is specifically designed to facilitate this process, incorporating a triethylene glycol (TEG) spacer that significantly improves its solubility in common organic solvents used in oligonucleotide synthesis.

Quantitative Solubility Data

The solubility of 5'-Cholesteryl-TEG Phosphoramidite has been characterized in various organic solvents. The inclusion of the TEG spacer notably enhances its solubility in acetonitrile (B52724), a key solvent for phosphoramidite chemistry.[1] This improved solubility profile distinguishes it from other cholesteryl phosphoramidites that may require solvent mixtures for effective dissolution.[2]

Below is a summary of the known solubility characteristics:

| Solvent | Concentration / Observation | Temperature | Source |

| Anhydrous Acetonitrile | 0.1 M (Recommended for synthesis) | Ambient | [3] |

| Chloroform | Slightly Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [4] |

| Methanol | Slightly Soluble | Not Specified | [4] |

Note: The stability of the phosphoramidite in solution is typically limited to 2-3 days under anhydrous conditions.[3]

Experimental Protocol: Dissolution for Oligonucleotide Synthesis

This protocol outlines the standard procedure for the dissolution of 5'-Cholesteryl-TEG Phosphoramidite for its use in automated oligonucleotide synthesizers.

Materials:

-

5'-Cholesteryl-TEG Phosphoramidite

-

Anhydrous Acetonitrile (DNA synthesis grade, <30 ppm water)[5]

-

Appropriate synthesizer-compatible vial

-

Molecular sieves (3 Å), if necessary to ensure solvent dryness[5]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: Ensure all glassware and equipment are free of moisture. The synthesizer vial should be clean and dry.

-

Solvent Dispensing: Dispense the required volume of anhydrous acetonitrile into the vial. For a standard 0.1 M solution, the volume can be calculated based on the amount of phosphoramidite. For example, to prepare a 0.1 M solution from 100 µmol of the amidite, 1 mL of anhydrous acetonitrile is required.[3]

-

Amidite Addition: Carefully transfer the 5'-Cholesteryl-TEG Phosphoramidite powder to the vial containing the anhydrous acetonitrile.

-

Dissolution: Gently swirl the vial to dissolve the phosphoramidite. Complete dissolution should occur within a few minutes.

-

Inert Atmosphere: Purge the vial with an inert gas and seal it promptly to prevent exposure to moisture and air.

-

Synthesizer Installation: Place the vial on the appropriate port of the oligonucleotide synthesizer.

-

Coupling: A coupling time of 3 minutes is generally recommended for this phosphoramidite.[2][3]

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the dissolution workflow and the role of 5'-Cholesteryl-TEG Phosphoramidite in oligonucleotide synthesis.

Caption: Dissolution workflow for 5'-Cholesteryl-TEG Phosphoramidite.

Caption: Role of 5'-Cholesteryl-TEG Phosphoramidite in the oligonucleotide synthesis cycle.

References

Methodological & Application

Application Notes and Protocols for Incorporating 5'-Cholesteryl-TEG Phosphoramidite into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of cholesterol to oligonucleotides is a widely utilized strategy to enhance their therapeutic potential. Cholesterol, being a lipophilic molecule, facilitates the passage of oligonucleotides across cell membranes, thereby improving their cellular uptake and in vivo pharmacokinetics.[1][2] The 5'-Cholesteryl-TEG Phosphoramidite (B1245037) is a key reagent in this process, enabling the covalent attachment of a cholesterol moiety to the 5'-terminus of a synthetic oligonucleotide via a triethylene glycol (TEG) spacer.[3][4] This modification has been successfully applied to both antisense oligonucleotides and siRNAs.[2][4]

These application notes provide a detailed protocol for the incorporation of 5'-Cholesteryl-TEG Phosphoramidite during solid-phase oligonucleotide synthesis, including recommendations for coupling, deprotection, and purification.

Materials and Reagents

-

5'-Cholesteryl-TEG Phosphoramidite (e.g., Glen Research Cat #: 10-1976)

-

Anhydrous Acetonitrile (B52724) (Diluent)

-

Standard DNA/RNA phosphoramidites and synthesis reagents (Activator, Capping, Oxidation solutions)

-

Controlled Pore Glass (CPG) solid support

-

Ammonium (B1175870) hydroxide (B78521) solution or other deprotection reagents (e.g., AMA - Ammonium hydroxide/Methylamine)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Triethylammonium acetate (B1210297) (TEAA) or Triethylammonium bicarbonate (TEAB) buffer

Experimental Protocols

Phosphoramidite Preparation

-

Allow the 5'-Cholesteryl-TEG Phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).[3] Note that some bulky phosphoramidites may require extended dissolution time.[5]

Oligonucleotide Synthesis

The incorporation of 5'-Cholesteryl-TEG Phosphoramidite is performed as the final coupling step in a standard solid-phase oligonucleotide synthesis cycle on an automated DNA/RNA synthesizer.

Standard Synthesis Cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

-

Coupling: Addition of the phosphoramidite to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Key Consideration for 5'-Cholesteryl-TEG Phosphoramidite Coupling:

Due to the steric bulk of the cholesterol moiety, an extended coupling time is often recommended to ensure high coupling efficiency.[6] While standard phosphoramidites typically require a coupling time of less than a minute, a longer duration is beneficial for this hydrophobic phosphoramidite.

| Parameter | Standard Coupling Time | Recommended Coupling Time for 5'-Cholesteryl-TEG Phosphoramidite[3] | Extended Coupling Time[4][7] |

| Duration | < 1 minute | 3 minutes | 15 minutes or 2 x 20 minutes |

| Activator | Standard Activator (e.g., Tetrazole, DCI) | Standard Activator | Standard Activator |

Note: The optimal coupling time may vary depending on the synthesizer, activator, and the specific oligonucleotide sequence. It is advisable to perform a small-scale synthesis to optimize the coupling conditions if necessary.

Cleavage and Deprotection

Following the completion of the synthesis, the cholesterol-modified oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

Standard Deprotection Protocol: For oligonucleotides synthesized with standard protecting groups, deprotection can be carried out using ammonium hydroxide at elevated temperatures. No changes to the standard deprotection method recommended by the synthesizer manufacturer are typically needed.[3]

| Reagent | Temperature | Duration |

| Concentrated Ammonium Hydroxide | 55 °C | 8-12 hours |

Alternative Deprotection: For oligonucleotides containing base-labile modifications, milder deprotection conditions may be required.

Purification

Due to the significant hydrophobicity of the cholesterol moiety, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for purifying cholesterol-modified oligonucleotides.[2] This technique effectively separates the full-length, cholesterol-conjugated product from unmodified failure sequences.

RP-HPLC Purification Protocol:

| Parameter | Recommendation |

| Column | C8 or C18 reverse-phase column |

| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 in water |

| Mobile Phase B | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 in 50% acetonitrile |

| Gradient | 0% to 100% of Mobile Phase B over 20-30 minutes |

| Flow Rate | 1.0 - 4.0 mL/min |

| Detection | UV at 260 nm |

Note: The optimal gradient and flow rate may need to be adjusted based on the length and sequence of the oligonucleotide.

Data Presentation

Table 1: Recommended Coupling Times for 5'-Cholesteryl-TEG Phosphoramidite

| Coupling Time | Activator | Expected Outcome | Reference |

| 3 minutes | Tetrazole | Optimal for 5'-Cholesteryl-TEG Phosphoramidite (10-1976) | [3] |

| 15 minutes | Standard | Recommended for some Cholesteryl-TEG phosphoramidites | [7] |

| 2 x 20 minutes | Tetrazole | Used in specific research applications for cholesterol phosphoramidites | [4] |

Table 2: Typical Purification Parameters and Expected Results

| Parameter | Value/Range | Notes |

| Purification Method | Reverse-Phase HPLC | Essential for separating the hydrophobic modified oligo. |

| Typical Purity | >85% | Purity can vary based on synthesis efficiency and purification optimization. |

| Expected Yield | 40-60% lower than unmodified oligos | The bulky modification and additional purification steps can reduce the final yield. |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of 5'-cholesterol-modified oligonucleotides.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Efficiency of Cholesterol Phosphoramidite | - Insufficient coupling time.- Moisture in reagents or on the synthesizer. | - Increase the coupling time to 3-15 minutes.- Ensure all reagents and the synthesizer are anhydrous. |

| Broad or Multiple Peaks in HPLC | - Incomplete deprotection.- Presence of unmodified oligonucleotide. | - Ensure deprotection is carried out for the recommended duration and at the correct temperature.- Optimize the HPLC gradient to improve separation of the modified and unmodified species. |

| Difficulty Dissolving Final Product | - High hydrophobicity of the cholesterol-modified oligonucleotide. | - Use a small amount of organic solvent (e.g., acetonitrile) to aid dissolution before adding aqueous buffer. Sonication may also be helpful. |

References

- 1. glenresearch.com [glenresearch.com]

- 2. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

Application Notes and Protocols: Utilizing 5'-Cholesteryl-TEG Phosphoramidite for In Vivo siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Cholesterol-conjugated siRNAs leverage endogenous lipid transport pathways for cellular uptake and biodistribution. There are two primary mechanisms by which these conjugates enter cells[1]:

-

Lipoprotein-Mediated Uptake: Following systemic administration, the cholesterol moiety facilitates the association of the siRNA conjugate with circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[1][] These lipoprotein-siRNA complexes are then recognized and internalized by cells expressing corresponding receptors, such as the LDL receptor (LDLR) and scavenger receptor class B type I (SR-BI).[1] This mechanism is particularly effective for targeting the liver, which has a high density of lipoprotein receptors.[1]

-

Direct Membrane Intercalation: The lipophilic nature of cholesterol also allows the siRNA conjugate to directly intercalate into the plasma membrane of cells.[1] Subsequent cellular uptake is then mediated by endocytosis.[1] This mechanism is relevant for both local and systemic delivery to various tissues.

The TEG linker provides flexibility and reduces steric hindrance, which can improve the interaction of the siRNA with the RNA-induced silencing complex (RISC) once inside the cell.

Key Applications

Cholesterol-conjugated siRNAs have been successfully utilized for in vivo gene silencing in a variety of tissues and disease models:

-

Liver Targeting: Due to the high expression of lipoprotein receptors, the liver is a primary target for systemically administered cholesterol-siRNAs.[1][]

-

Extrahepatic Delivery: Successful gene silencing has also been demonstrated in other tissues, including the kidney, muscle, adipose tissue, and tumors.[3][4]

-

Local Administration: Direct injection of cholesterol-siRNAs into specific tissues like the brain parenchyma, skin, and eye has been shown to be effective for localized gene knockdown.[1]

Data Presentation

In Vivo Gene Silencing Efficacy of Cholesterol-Conjugated siRNA

| Target Gene | Animal Model | Route of Administration | Dose | Tissue | Gene Silencing Efficiency | Reference |

| Apolipoprotein B (ApoB) | Mouse | Intravenous | 50 mg/kg | Liver | ~50% | [1] |

| Myostatin | Mouse | Subcutaneous | 50 mg/kg | Muscle | >90% | [1] |

| MDR1 | SCID Mouse (xenograft) | Intravenous | 7.5 µg/g | Tumor | ~78% | [3] |

| Huntingtin (Htt) | Mouse | Subcutaneous | 20 mg/kg | Heart | ~35% | [4] |

| Huntingtin (Htt) | Mouse | Subcutaneous | 20 mg/kg | Adipose Tissue | ~60% | [4] |

| PPIB | Mouse | Intravenous | 20 mg/kg | Brain | Significant knockdown in endothelial cells | [5] |

Biodistribution of Cholesterol-Conjugated siRNA

| Animal Model | Route of Administration | Time Point | Organs with Highest Accumulation | Organs with Lower Accumulation | Reference |

| Mouse | Intravenous | 24 hours | Liver, Spleen | Kidney, Lung, Heart, Brain, Duodenum | [6] |

| Mouse | Subcutaneous | 48 hours | Liver, Kidney (cortex), Skin (injection site) | Heart, Muscle, Adipose Tissue | [4] |

| SCID Mouse (xenograft) | Intravenous | 24 hours | Liver, Tumor | Spleen, Kidney | [6] |

Toxicity Profile of Cholesterol-Conjugated siRNA

| Animal Model | Administration Route | Dose | Observed Toxicity | Reference |

| Mouse | Intraparenchymal (Brain) | 25 µg | Significant neuronal death | [1] |

| Mouse | Systemic | 100-200 mg/kg | Detectable cytokine activation | [1] |

| Rat & Non-human primate | Subcutaneous | Up to 150/200 mg/kg (weekly) | Generally well-tolerated with reversible, non-adverse microscopic changes in kidney and liver (platform-related effects) | [7] |

Experimental Protocols

Protocol 1: Synthesis and Purification of 5'-Cholesteryl-TEG-siRNA

This protocol outlines the solid-phase synthesis of siRNA with a 5'-cholesteryl-TEG modification.

Materials:

-

5'-Cholesteryl-TEG CE-Phosphoramidite

-

Standard DNA/RNA synthesis reagents and solvents

-

Controlled pore glass (CPG) solid support with the first nucleoside of the sense strand

-

DNA/RNA synthesizer

-

Deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

-

Desalting columns or HPLC system for purification

Procedure:

-

Oligonucleotide Synthesis:

-

Synthesize the sense strand of the siRNA on the CPG solid support using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

-

In the final coupling cycle, use the 5'-Cholesteryl-TEG CE-Phosphoramidite to add the cholesterol moiety to the 5'-end of the sense strand.

-

Synthesize the antisense strand separately on a corresponding solid support.

-

-

Cleavage and Deprotection:

-

Treat the solid supports with the synthesized oligonucleotides with the deprotection solution (e.g., AMA) according to the manufacturer's instructions to cleave the oligonucleotides from the support and remove protecting groups.

-

-

Purification:

-

Purify the crude cholesterol-conjugated sense strand and the antisense strand separately. Reverse-phase HPLC is often effective for purifying the hydrophobic cholesterol-conjugated strand.

-

Verify the purity and identity of the single strands by mass spectrometry.

-

-

Annealing:

-

Quantify the concentration of the purified sense and antisense strands by UV spectrophotometry.

-

Mix equimolar amounts of the complementary sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH, pH 7.4, 2 mM magnesium acetate).

-

Heat the mixture to 95°C for 2-5 minutes and then allow it to cool slowly to room temperature to form the siRNA duplex.

-

-

Quality Control:

-

Confirm the formation of the duplex by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Store the final cholesterol-conjugated siRNA at -20°C or -80°C.

-

Protocol 2: Formulation and In Vivo Delivery of Cholesterol-siRNA in Mice

This protocol describes the preparation and intravenous administration of cholesterol-conjugated siRNA in a mouse model.

Materials:

-

Lyophilized 5'-Cholesteryl-TEG-siRNA

-

Nuclease-free sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Mouse model (e.g., C57BL/6 or a relevant disease model)

-

Insulin (B600854) syringes with 28-30 gauge needles

-

Restraining device for mice

Procedure:

-

Formulation Preparation:

-

Resuspend the lyophilized cholesterol-siRNA in sterile, nuclease-free saline or PBS to the desired stock concentration (e.g., 10 mg/mL).

-

Gently vortex and briefly centrifuge to ensure complete dissolution.

-

Dilute the stock solution with sterile saline or PBS to the final concentration required for injection, based on the desired dose and the average weight of the mice. A typical injection volume for tail vein injection is 100-200 µL.

-

-

Animal Preparation and Injection:

-

Acclimatize the mice to the experimental conditions.

-

Warm the mice under a heat lamp for a few minutes to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Clean the tail with an alcohol swab.

-

Carefully inject the prepared cholesterol-siRNA solution into one of the lateral tail veins using an insulin syringe.

-